

N-Desmethyl Tamoxifen-d5 CAS number and molecular weight

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Compound of Interest		
Compound Name:	N-Desmethyl Tamoxifen-d5	
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An In-depth Technical Guide to N-Desmethyl Tamoxifen-d5

This technical guide provides a comprehensive overview of **N-Desmethyl Tamoxifen-d5**, a deuterated metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathways, and relevant experimental protocols. The inclusion of deuterated standards like **N-Desmethyl Tamoxifen-d5** is crucial for tracer studies in quantifying drug metabolism and pharmacokinetics.

Core Compound Data

N-Desmethyl Tamoxifen is a primary metabolite of Tamoxifen. The deuterated form, **N-Desmethyl Tamoxifen-d5**, serves as an internal standard in mass spectrometry-based analyses. It is important to distinguish between the different forms of deuterated N-Desmethyl Tamoxifen available.



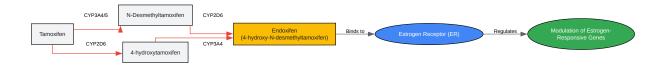
Compound Name	CAS Number	Molecular Weight (g/mol)	Molecular Formula
N-Desmethyl Tamoxifen-d5	164365-16-6	362.52	C25H22D5NO
N-Desmethyl-4- hydroxy Tamoxifen-d5	1584173-54-5	378.52	C25H22D5NO2

Table 1: Physicochemical properties of common deuterated N-Desmethyl Tamoxifen variants.

Metabolic Significance and Signaling Pathway

Tamoxifen is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, into several active metabolites. N-desmethyltamoxifen is a major metabolite formed from tamoxifen through N-demethylation, a reaction catalyzed mainly by CYP3A4 and CYP3A5. This pathway accounts for approximately 92% of tamoxifen metabolism.[1][2] N-desmethyltamoxifen is then further converted to the highly potent antiestrogen, endoxifen (4-hydroxy-N-desmethyltamoxifen), through hydroxylation by CYP2D6.[1] Endoxifen is considered a key active metabolite responsible for the therapeutic effects of tamoxifen due to its high affinity for the estrogen receptor (ER).[1]

The antiestrogenic activity of tamoxifen and its metabolites is primarily mediated through competitive binding to the estrogen receptor, which in turn modulates the transcription of estrogen-responsive genes.



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Figure 1: Metabolic activation pathway of Tamoxifen.



Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of **N-Desmethyl Tamoxifen-d5**. Below are summaries of relevant experimental protocols.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound, such as N-desmethyltamoxifen, to the estrogen receptor compared to estradiol.

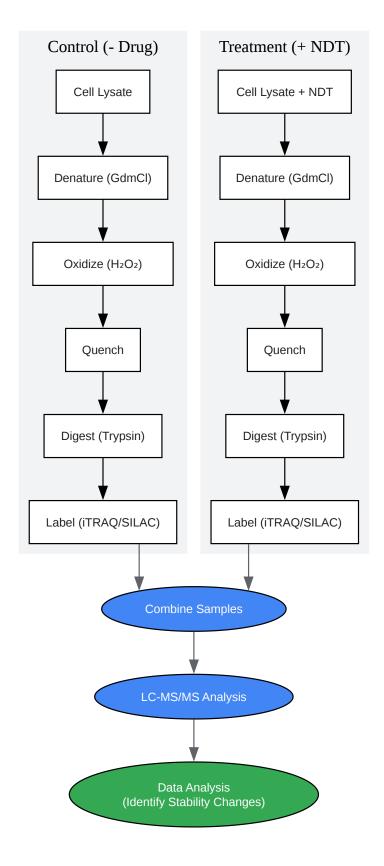
Methodology:

- Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a
 TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The
 homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction rich in
 estrogen receptors.
- Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E²) is incubated with the uterine cytosol in the presence of increasing concentrations of the competitor compound (e.g., N-desmethyltamoxifen).
- Separation of Bound and Unbound Ligand: The reaction mixture is incubated with hydroxylapatite (HAP) slurry to bind the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.
- Quantification: The amount of radioactivity in the HAP pellet is measured by liquid scintillation counting.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined.[3]

Workflow for Target Identification using SPROX

Stability of Proteins from Rates of Oxidation (SPROX) is a mass spectrometry-based technique used to identify protein targets of a small molecule by measuring changes in protein stability.





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Figure 2: Experimental workflow for SPROX.



iTRAQ-SPROX Protocol Summary:

- Sample Preparation: Aliquots of MCF-7 cell lysate are incubated with either Ndesmethyltamoxifen (NDT) in DMSO or DMSO alone (control).
- Denaturation: Samples are distributed into buffers with increasing concentrations of quanidinium chloride (GdmCl).
- Oxidation and Quenching: Proteins are subjected to oxidation with hydrogen peroxide (H₂O₂), and the reaction is stopped with excess methionine.
- Proteolysis and Labeling: Proteins are digested with trypsin, and the resulting peptides are labeled with iTRAQ reagents for quantitative proteomics.
- LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry.
- Data Analysis: Changes in protein stability upon NDT binding are determined by comparing the oxidation profiles of the treated and control samples.

Pharmacokinetic Analysis using LC-HR-MS/MS

This protocol is used for the quantification of tamoxifen and its metabolites, including N-desmethyltamoxifen, in biological matrices. The use of a deuterated internal standard like **N-Desmethyl Tamoxifen-d5** is critical for accurate quantification.

Methodology:

- Sample Collection: Biological samples (e.g., serum, brain tissue) are collected at various time points after administration of tamoxifen.
- Sample Preparation: An internal standard (**N-Desmethyl Tamoxifen-d5**) is added to the samples. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.
- LC-HR-MS/MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a high-resolution tandem mass spectrometer. The analytes are separated by chromatography and detected by mass spectrometry.



 Quantification: The concentrations of tamoxifen and its metabolites are determined by comparing the peak area ratios of the analytes to the internal standard.[4][5]

Conclusion

N-Desmethyl Tamoxifen-d5 is an indispensable tool for researchers in the field of pharmacology and drug development. Its use as an internal standard allows for precise and accurate quantification of N-desmethyltamoxifen in various biological samples, which is essential for understanding the pharmacokinetics and metabolism of tamoxifen. The experimental protocols and metabolic pathway information provided in this guide offer a solid foundation for further research into the therapeutic actions and potential off-target effects of tamoxifen and its metabolites.

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